Ortho-Specific Enantioconvergent Bioconversion: Exclusive (S)-Selectivity vs. Inverted Para Selectivity
In whole-cell asymmetric bioconversion of iodoacetophenones using nine marine fungi, 1-(2-iodophenyl)ethan-1-ol (ortho isomer) is produced exclusively as the (S)-enantiomer with >99 % enantiomeric excess in accordance with the Prelog rule [1]. Under identical conditions, the para-iodo isomer yields the anti-Prelog (R)-product when catalyzed by B. felina CBMAI 738, P. miczynskii Gc5, P. oxalicum CBMAI 1185, and Trichoderma sp. Gc1, while the meta isomer exhibits the same (S)-selectivity as ortho [1]. This regioisomer-dependent stereochemical divergence is a direct head-to-head comparison: ortho provides predictable, uniform (S)-stereochemistry across all tested strains, whereas para stereochemistry is strain-dependent and inverted.
| Evidence Dimension | Enantioselectivity of whole-cell biocatalytic reduction (product configuration and enantiomeric excess) |
|---|---|
| Target Compound Data | Exclusively (S)-1-(2-iodophenyl)ethan-1-ol, >99 % ee (all nine marine fungi strains) [1] |
| Comparator Or Baseline | para isomer: (R)-1-(4-iodophenyl)ethanol (anti-Prelog) for B. felina, P. miczynskii, P. oxalicum, Trichoderma sp.; meta isomer: (S)-1-(3-iodophenyl)ethanol, >99 % ee (all strains) [1] |
| Quantified Difference | Ortho: uniform (S)-configuration across all strains; Para: configuration inverted to (R) in 4 of 9 strains; Meta: (S) but lacking ortho-iodine's steric directing effect for downstream coupling [1] |
| Conditions | Whole-cell bioconversion of iodoacetophenones 1–3 using nine marine fungi (Aspergillus sclerotiorum CBMAI 849, A. sydowii Ce19, Beauveria felina CBMAI 738, Mucor racemosus CBMAI 847, Penicillium citrinum CBMAI 1186, P. miczynskii Ce16, P. miczynskii Gc5, P. oxalicum CBMAI 1185, Trichoderma sp. Gc1) at 32 °C, 130 rpm [1] |
Why This Matters
For procurement of chiral building blocks requiring guaranteed (S)-configuration without strain screening, ortho-iodo substitution eliminates stereochemical uncertainty inherent to the para isomer.
- [1] Rocha, L. C., Luiz, R. F., Rosset, I. G., Raminelli, C., Seleghim, M. H. R., Sette, L. D., & Porto, A. L. M. (2012). Bioconversion of iodoacetophenones by marine fungi. Marine Biotechnology, 14(4), 396–401. DOI: 10.1007/s10126-012-9463-2. View Source
